Cas no 1394042-36-4 (3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol)

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol is a heterocyclic compound featuring a fused triazolopyrimidine core with a hydroxypropyl side chain. This structure imparts unique physicochemical properties, including moderate polarity and hydrogen-bonding capability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The triazolopyrimidine moiety is known for its bioactivity, often serving as a scaffold for kinase inhibitors or antimicrobial agents. The hydroxyl group enhances solubility and provides a handle for further functionalization. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for derivatization. The compound is typically handled under inert conditions to preserve its integrity.
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol structure
1394042-36-4 structure
Product name:3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
CAS No:1394042-36-4
MF:C8H10N4O
Molecular Weight:178.191200733185
MDL:MFCD22375439
CID:4596782
PubChem ID:71872958

3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
    • MDL: MFCD22375439
    • インチ: 1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2
    • InChIKey: CTSKBQFIHHTYQI-UHFFFAOYSA-N
    • SMILES: C12=NC(CCCO)=NN1C=CC=N2

3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-94587-0.1g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
0.1g
$301.0 2024-05-21
Enamine
EN300-94587-1.0g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
1.0g
$871.0 2024-05-21
Chemenu
CM392509-10g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%+
10g
$*** 2023-03-30
A2B Chem LLC
AV36573-100mg
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
100mg
$352.00 2024-04-20
A2B Chem LLC
AV36573-2.5g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
2.5g
$1832.00 2024-04-20
1PlusChem
1P019T7H-100mg
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
100mg
$370.00 2025-03-03
1PlusChem
1P019T7H-250mg
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
250mg
$514.00 2025-03-03
1PlusChem
1P019T7H-2.5g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
2.5g
$1932.00 2025-03-03
Enamine
EN300-94587-1g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
1g
$871.0 2023-09-01
1PlusChem
1P019T7H-5g
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
1394042-36-4 95%
5g
$2841.00 2025-03-03

3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 関連文献

3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1394042-36-4 and Product Name: 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol

The compound with the CAS number 1394042-36-4 and the product name 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a triazolo[1,5-a]pyrimidine core, which is known for its role in various pharmacological mechanisms.

The triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system consisting of a triazole ring linked to a pyrimidine ring. This particular arrangement has been extensively studied for its ability to interact with biological targets such as enzymes and receptors, modulating various cellular processes. The presence of the propan-1-ol moiety at the 3-position of the triazolo[1,5-a]pyrimidine ring introduces a hydroxyl group that can participate in hydrogen bonding interactions, enhancing the compound's binding affinity and selectivity towards biological targets.

Recent research in medicinal chemistry has highlighted the importance of triazolo[1,5-a]pyrimidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The structural features of this compound make it an attractive candidate for further investigation into its pharmacological properties.

One of the most compelling aspects of this compound is its potential to act as a scaffold for drug design. The triazolo[1,5-a]pyrimidine core provides a versatile platform for modifications that can fine-tune its biological activity. For instance, substituents can be introduced at various positions on the ring system to alter interactions with target proteins or enzymes. This flexibility allows chemists to explore a wide range of structural variations, each with unique pharmacological profiles.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate for this purpose due to its ability to engage with hydrophobic pockets and aromatic residues in target proteins. The hydroxyl group on the propan-1-ol moiety further enhances its potential for PPI modulation by providing an additional interaction site.

Moreover, the compound's structural features make it suitable for investigating mechanisms of action in vitro and in vivo. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can exhibit significant inhibitory effects on key enzymes involved in disease pathways. For example, certain analogs have demonstrated potent activity against kinases and other enzymes implicated in cancer progression. The addition of the propan-1-ol group may further enhance these effects by improving solubility and bioavailability.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. The construction of the triazolo[1,5-a]pyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as cyclization reactions and nucleophilic substitutions are commonly employed in its synthesis. The introduction of the propan-1-ol group at the 3-position typically involves functional group transformations that highlight the synthetic strategies used in medicinal chemistry.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound to biological targets. These studies provide insights into how the triazolo[1,5-a]pyrimidine core and the propan-1-ol moiety interact with proteins or nucleic acids. Such information is crucial for designing derivatives with improved potency and selectivity.

The potential therapeutic applications of this compound are vast. In oncology research, for instance, derivatives of triazolo[1,5-a]pyrimidine have shown promise as inhibitors of tyrosine kinases and other enzymes involved in tumor growth and metastasis. The hydroxyl group on the propan-1-ol side chain may play a role in enhancing binding affinity by forming hydrogen bonds with key residues in target proteins.

In addition to cancer therapy, this compound has potential applications in managing inflammatory diseases and infectious disorders. The ability of triazolo[1,5-a]pyrimidine derivatives to modulate inflammatory pathways has been explored in preclinical studies. By targeting specific enzymes or cytokines involved in inflammation, these compounds may offer novel treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.

The antimicrobial properties of this class of compounds have also been investigated extensively. Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. This broad spectrum of activity makes them valuable candidates for developing new antibiotics or antifungal agents.

Future directions in research may focus on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, exploring structure-activity relationships (SAR) will be crucial for developing more potent and selective derivatives. Advances in biocatalysis and flow chemistry may also contribute to more sustainable production methods for this class of compounds.

In conclusion,3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol (CAS No. 1394042-36-4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for drug design, triazolo[1,5-a]pyrimidine,and propan-1-ol, highlighting its importance as a lead compound for further investigation.

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Amadis Chemical Company Limited
(CAS:1394042-36-4)3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
A1058483
Purity:99%
はかる:1g
Price ($):1948.0